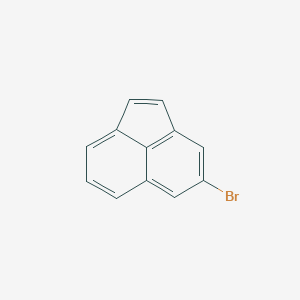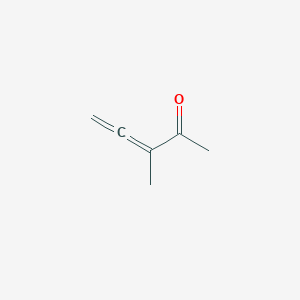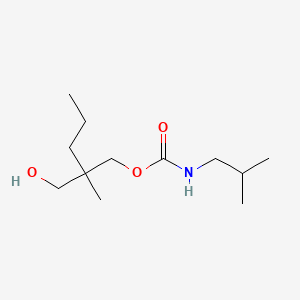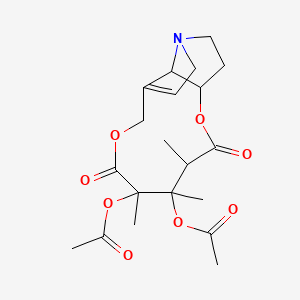
Diacetylmonocrotaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetylmonocrotaline is a derivative of monocrotaline, a pyrrolizidine alkaloid found in plants of the Crotalaria genus . This compound is known for its toxicological properties and has been studied extensively for its effects on various biological systems.
準備方法
The synthesis of diacetylmonocrotaline involves the acetylation of monocrotaline. Monocrotaline can be extracted from the seeds of Crotalaria species. The acetylation process typically involves the reaction of monocrotaline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of this compound.
化学反応の分析
Diacetylmonocrotaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of this compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
Diacetylmonocrotaline has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of pyrrolizidine alkaloids.
Biology: Researchers use it to investigate the toxicological effects of pyrrolizidine alkaloids on biological systems.
Medicine: Studies have explored its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
作用機序
The mechanism of action of diacetylmonocrotaline involves its interaction with cellular components. It binds to DNA and proteins, causing cellular damage and apoptosis. The compound also affects various signaling pathways, including the MAPK pathway, leading to oxidative stress and inflammation .
類似化合物との比較
Diacetylmonocrotaline is similar to other pyrrolizidine alkaloids such as monocrotaline, retrorsine, and senecionine. its acetylated form makes it more reactive and toxic compared to its non-acetylated counterparts . This unique property makes it a valuable compound for studying the effects of acetylation on pyrrolizidine alkaloids.
特性
CAS番号 |
25490-68-0 |
|---|---|
分子式 |
C20H27NO8 |
分子量 |
409.4 g/mol |
IUPAC名 |
(6-acetyloxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate |
InChI |
InChI=1S/C20H27NO8/c1-11-17(24)27-15-7-9-21-8-6-14(16(15)21)10-26-18(25)20(5,29-13(3)23)19(11,4)28-12(2)22/h6,11,15-16H,7-10H2,1-5H3 |
InChIキー |
QYZUGPWAGWFQNV-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


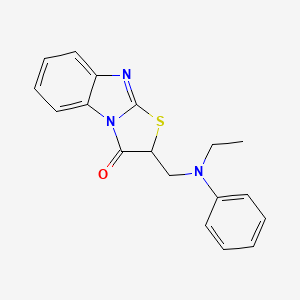

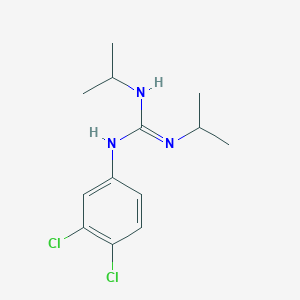
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)

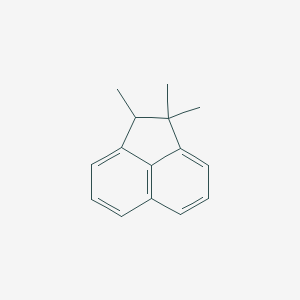
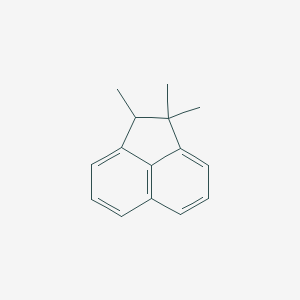

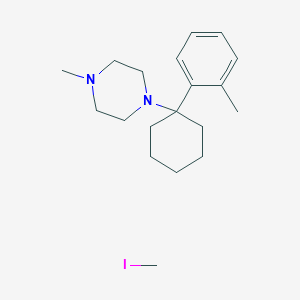
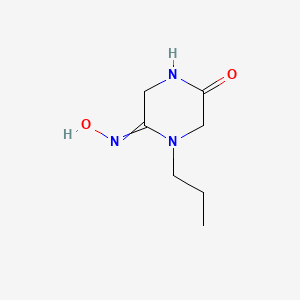
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
